
(3-Thienylmethyl)(2,2,2-trifluoroethyl)amine
Overview
Description
(3-Thienylmethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C8H8F3NS. It is characterized by the presence of a thienylmethyl group and a trifluoroethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 3-thienylmethanol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Thienylmethyl)(2,2,2-trifluoroethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
(3-Thienylmethyl)(2,2,2-trifluoroethyl)amine has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Material Science: The compound is utilized in the synthesis of novel materials with specific properties.
Biology: It is employed in various biological studies to understand its effects on different biological systems.
Industry: The compound finds applications in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Thienylmethyl)amine: Lacks the trifluoroethyl group, resulting in different chemical properties.
(2,2,2-Trifluoroethyl)amine: Lacks the thienylmethyl group, leading to distinct reactivity and applications.
(3-Thienylmethyl)(2,2,2-trifluoroethyl)ether: Contains an ether linkage instead of an amine group, affecting its chemical behavior.
Uniqueness
(3-Thienylmethyl)(2,2,2-trifluoroethyl)amine is unique due to the combination of the thienylmethyl and trifluoroethylamine groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(thiophen-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)5-11-3-6-1-2-12-4-6/h1-2,4,11H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZKSDUDMKZQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


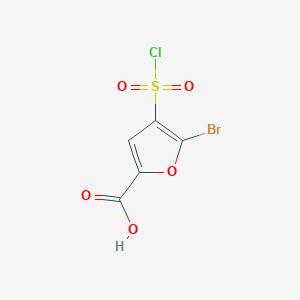
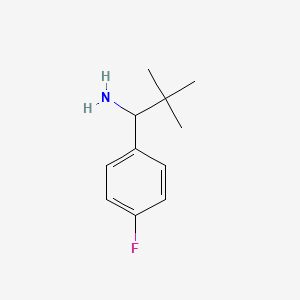
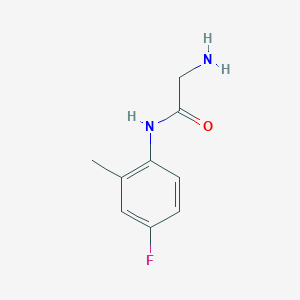
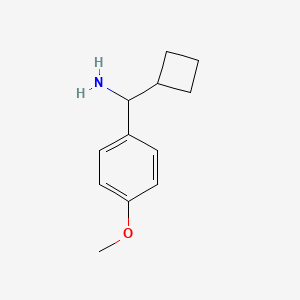
![2-[(2-Bromoethoxy)methyl]oxane](/img/structure/B3198699.png)
![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)
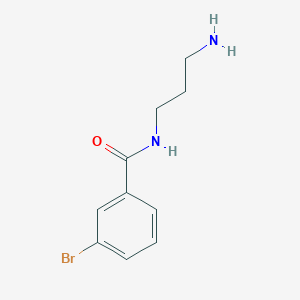
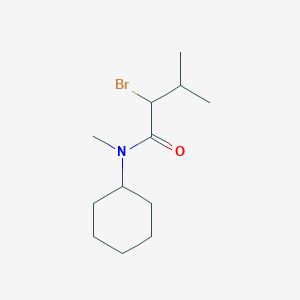
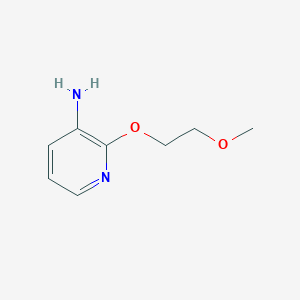

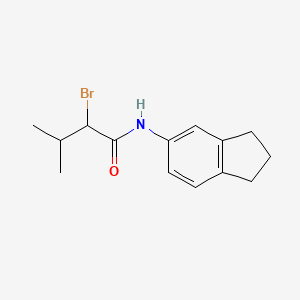
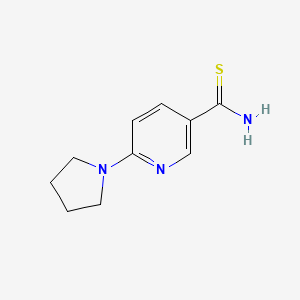
![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
